Homofuraneol, also known as 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in a wide variety of foods, including fruits, wines, and cooked products. Homofuraneol contributes significantly to the sensory properties of these products, imparting a characteristic caramel-like, sweet, and fruity aroma. [, , , , ]
Its presence and concentration vary depending on factors such as the food type, processing methods, and storage conditions. [, , , , ] Homofuraneol is particularly important in the food and beverage industry for its flavoring properties and its role in creating complex aroma profiles. [, , , , ]
Synthesis Analysis
Maillard Reaction: It is primarily formed through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during heating of food. [, ]
Chemical Synthesis: Homofuraneol can be chemically synthesized from different starting materials using various reagents and reaction conditions. []
Enzymatic Synthesis: Recent research explores the use of sucrose phosphorylase for enzymatic glucosylation of furanones, including homofuraneol, to create stable and odorless derivatives for potential use as prodrugs. []
Molecular Structure Analysis
Tautomerism: It exists in equilibrium between keto and enol forms, influencing its reactivity and physicochemical properties. [, ]
Oxidation: Homofuraneol can be oxidized, leading to the formation of other flavor compounds or contributing to oxidative off-flavors in food products. [, ]
Glucosylation: Enzymatic glucosylation using sucrose phosphorylase has been demonstrated to produce stable and odorless glucosides of homofuraneol. []
Chemical Reactions Analysis
Odor Perception Studies: Homofuraneol is employed in studies investigating odor perception, olfactory receptor activation, and structure-odor relationships. []
Biotechnological Applications: Research explores its use in enzymatic synthesis of stable and potentially bioactive glucosides. []
Mechanism of Action
Activation of Odorant Receptors: A recent study identified OR5M3 as a human odorant receptor specifically activated by homofuraneol and its structural homologue furaneol. [] This finding sheds light on the molecular mechanisms underlying the perception of caramel-like odors.
Physical and Chemical Properties Analysis
Appearance: It is typically a pale yellow liquid. []
Aroma: Described as caramel-like, sweet, and fruity, with a low odor threshold. [, , , , , ]
Solubility: It is soluble in water and organic solvents. []
Stability: Homofuraneol can be susceptible to degradation depending on factors such as pH, temperature, and the presence of other compounds. [, ]
Applications
Food Science and Technology:
Flavoring Agent: It is used as a flavoring agent in various food products, including beverages, candies, and baked goods, to enhance their sensory appeal. [, , ]
Aroma Research: Researchers study homofuraneol to understand its formation mechanisms, sensory properties, and interactions with other food components. [, , , , ]
Food Quality Control: The presence and concentration of homofuraneol can serve as an indicator of food quality and authenticity. [, , , , , , , ]
Analytical Chemistry:
Standard Compound: It is used as a standard compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of flavor compounds in food and beverage samples. [, , , , , ]
Related Compounds
Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone)
Compound Description: Furaneol is a potent flavor compound with a caramel-like, sweet flavor. [, ] It is structurally similar to Homofuraneol, differing only by the presence of a methyl group instead of an ethyl group at the 2-position on the furanone ring. [, ] Furaneol contributes to the sensory properties of many natural products and thermally processed foods. [, ]
Relevance: Furaneol is frequently studied alongside Homofuraneol due to their structural similarities and shared presence in various foods. [, , , , , , , ] Both compounds are known for their potent caramel-like aromas and contribute significantly to the overall flavor profile of products like cheese, wine, and fruit nectars. [, , , , , , , ]
Norfuraneol (4-Hydroxy-5-methyl-3(2H)-furanone)
Relevance: Norfuraneol is mentioned in conjunction with Furaneol and Homofuraneol as a compound found in significant levels in Sauternes wines, contributing to their overall sweetness. [] While all three compounds share structural similarities and are found in similar food products, their specific sensory contributions and potencies may differ.
Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone)
Compound Description: Sotolon is a potent aroma compound with a curry or seasoning-like odor. [, ] It shares a furanone ring structure with Homofuraneol but differs in the position of the hydroxyl group and the presence of a methyl group at the 5-position instead of an ethyl group.
Relevance: Sotolon is often studied in parallel with Homofuraneol and Furaneol, particularly in the context of wine aroma. [, , , ] All three compounds are recognized for their potent and distinct aromas that contribute to the complexity of wine flavor profiles. Their concentrations and sensory impact can vary depending on factors like grape variety, winemaking techniques, and aging. [, ]
Compound Description: DMF-G is a stable, odorless glucoside synthesized enzymatically using sucrose phosphorylase with Furaneol (HDMF) as the acceptor. []
Relevance: DMF-G is the glucosylated form of Furaneol, a close structural analog of Homofuraneol. [] This glucosylation process, using sucrose phosphorylase, could potentially be applied to Homofuraneol to create similar stable and odorless derivatives. []
2-Ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-Ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G)
Compound Description: 2E5MF-G and 5E2MF-G are stable, odorless, white powder glucosides synthesized enzymatically using sucrose phosphorylase with Homofuraneol (EHMF) as the acceptor. []
Relevance: These two glucosides are directly derived from Homofuraneol via enzymatic glucosylation. [] This process effectively masks the potent aroma of Homofuraneol, creating stable and modifiable forms for potential applications in food science. []
Compound Description: Abhexon is an ethyl analog of sotolon with a honey/spicy aroma. [, ] It is found in Jura flor-sherry wines, particularly after aging. [, ]
Relevance: While structurally similar to sotolon, abhexon exhibits a distinct honey/spicy aroma compared to sotolon's curry-like scent. [, ] Both abhexon and Homofuraneol are considered key contributors to the complex aroma profile of aged wines, highlighting the impact of specific furanone derivatives on flavor perception. [, , ]
Compound Description: Dihydromaltol (DHM) is a cycloenolone found in Ryazhenka kefir, a fermented dairy product. It possesses a strong, caramel-like odor. [, ] Structurally, it is similar to maltol but with a saturated ring. [, ]
Relevance: DHM's discovery in a dairy product expands the range of food matrices where furanone-related compounds contribute to aroma. [, ] Both DHM and Homofuraneol exemplify the importance of cyclic enolones and related structures in generating desirable caramel-like aromas in various food products. [, , ]
Compound Description: Dihydroethylmaltol (DHEM) is a structurally similar compound to dihydromaltol, possessing an ethyl group instead of a methyl group at the 6-position. Like dihydromaltol, it has a strong caramel-like odor. []
Relevance: DHEM, though not yet found in nature, was synthesized to investigate the structure-odor relationships among cycloenolones, particularly in relation to dihydromaltol and Homofuraneol. [] The presence of the ethyl group in DHEM, similar to Homofuraneol, suggests a potential connection in their aroma characteristics and potential applications as flavoring agents. [, ]
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